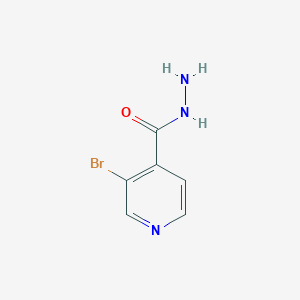
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C8H7ClFNO3 It is known for its unique structural properties, which include a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, along with a carboximidoyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the carboximidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions to form different derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structural features make it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Material Science: The compound’s reactivity can be exploited to create novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The carboximidoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-N-hydroxy-4-methylbenzenecarboximidoyl chloride
- 3-fluoro-N-hydroxy-4-(methoxymethyl)benzenecarboximidoyl chloride
- 3-fluoro-N-hydroxy-4-chlorobenzenecarboximidoyl chloride
Uniqueness
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-3-2-5(4-6(7)10)8(9)11-12/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYHJRTWLCQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)

![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)

![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)



![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)




